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Compound of Interest

Compound Name: Resveratrol triacetate

Cat. No.: B8802863

Get Quote

Executive Summary
Resveratrol Triacetate (RTA), the tri-esterified derivative of the stilbenoid resveratrol,

represents a strategic medicinal chemistry modification designed to overcome the

biopharmaceutical limitations of its parent compound. While resveratrol (3,5,4'-trihydroxy-trans-

stilbene) exhibits potent antioxidant and anti-aging properties, its utility is severely

compromised by rapid Phase II metabolism (glucuronidation/sulfation), low aqueous solubility,

and chemical instability.

RTA functions as a hydrophobic prodrug. By masking the three hydroxyl groups with acetate

moieties, RTA significantly alters the physicochemical landscape of the molecule—lowering the

melting point, enhancing lipophilicity for passive membrane transport, and protecting the

vulnerable phenolic protons from oxidative degradation. Upon systemic entry, intracellular

esterases hydrolyze RTA, releasing free resveratrol at the target site. This guide details the

physicochemical properties, synthesis, and stability profile of RTA for researchers in drug

delivery and formulation science.
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Part 1: Molecular Identity & Structural
Characterization
RTA is the product of the complete acetylation of trans-resveratrol. The replacement of hydroxyl

groups (-OH) with acetyl groups (-OCOCH3) eliminates hydrogen bond donors, dramatically

changing the crystal lattice energy and solvation properties.

Parameter Data

IUPAC Name
5-[(E)-2-(4-acetyloxyphenyl)ethenyl]-1,3-

phenylene diacetate

Common Name
Resveratrol Triacetate; 3,5,4'-Tri-O-

acetylresveratrol

CAS Number 42206-94-0

Molecular Formula C₂₀H₁₈O₆

Molecular Weight 354.35 g/mol

Appearance White to off-white crystalline powder

Stereochemistry
Trans-isomer (E-isomer) is the

thermodynamically stable and bioactive form.[1]

Structural Insight (NMR/IR)
¹H-NMR Distinction: Unlike resveratrol, RTA lacks the broad singlet peaks characteristic of

phenolic hydroxyls (typically 9.0–9.5 ppm).[2] Instead, it displays sharp singlets in the

aliphatic region (approx. 2.3 ppm) corresponding to the nine protons of the three acetyl

(methyl) groups.

IR Spectroscopy: The appearance of a strong carbonyl stretching vibration (C=O) around

1760 cm⁻¹ is the definitive diagnostic peak for the ester formation, replacing the broad O-H

stretch (3200–3400 cm⁻¹) seen in the parent compound.
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The modification of resveratrol to RTA results in a "Physicochemical Inversion"—shifting the

molecule from a high-melting, auto-oxidative solid to a lower-melting, lipophilic, and chemically

stable ester.

Solubility & Lipophilicity
The primary driver for using RTA is the enhancement of cellular permeability. Resveratrol is a

Class II compound (Low Solubility, High Permeability) in the Biopharmaceutics Classification

System (BCS), but its "high permeability" is often negated by rapid efflux and metabolism.

Lipophilicity (LogP):

Resveratrol:[3][4][5][6][7][8][9][10][11] LogP ≈ 3.1.[7]

RTA: Predicted LogP > 4.5. The acetylation removes three Hydrogen Bond Donors (HBD),

significantly increasing the partition coefficient into lipid bilayers. This facilitates passive

diffusion across the intestinal epithelium.

Solubility Profile:

Water: Practically insoluble (lower than resveratrol due to loss of H-bonding with water).

Organic Solvents: Highly soluble in DMSO (>50 mg/mL), Ethanol, and Ethyl Acetate.

Formulation Implication: RTA is ideal for lipid-based formulations (SEDDS, liposomes)

where it can be solubilized in the oil phase more effectively than the parent compound.

Thermal Properties
The melting point is a critical indicator of crystal lattice stability.

Resveratrol Melting Point: ~254°C (High lattice energy due to extensive intermolecular

hydrogen bonding network).

RTA Melting Point:117°C – 121°C.

Significance: The dramatic drop in melting point (~135°C difference) confirms the

disruption of the intermolecular hydrogen bond network. This lower melting point improves
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the processability of RTA in hot-melt extrusion (HME) and solid dispersion technologies.

Stability Profile
Photostability: Like the parent, RTA contains the stilbene double bond and is susceptible to

trans-cis photoisomerization upon exposure to UV light (365 nm). However, the ester groups

provide steric bulk that may slightly retard the kinetics compared to the free phenol.

Chemical Stability (Oxidation): RTA is significantly more resistant to auto-oxidation than

resveratrol. The phenolic protons in resveratrol are prone to abstraction, leading to quinone

formation and polymerization (browning). Acetylation "locks" these sites, preventing oxidative

degradation during storage.

Metabolic Stability (The Prodrug Effect): RTA is chemically stable in buffer (pH 7.4) but

metabolically unstable in the presence of esterases (plasma, liver microsomes), which is the

desired mechanism of action.

Part 3: Biopharmaceutical Mechanism (Prodrug
Logic)
The following diagram illustrates the lifecycle of RTA: from chemical synthesis to in vivo

activation.
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Figure 1: The Prodrug Cycle. RTA is synthesized to improve stability and absorption, then

reconverted to the active parent drug by endogenous enzymes.
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Part 4: Experimental Protocols
Protocol 1: Chemical Synthesis of Resveratrol Triacetate
A robust, high-yield method suitable for generating analytical standards or gram-scale batches.

Reagents:

Trans-Resveratrol (1.0 eq)

Acetic Anhydride (excess, ~4-5 eq)

Pyridine (solvent/catalyst) or Triethylamine (base) in Dichloromethane (DCM)

Ethanol (for recrystallization)

Methodology:

Dissolution: In a round-bottom flask, suspend trans-resveratrol (e.g., 1.0 g, 4.38 mmol) in dry

Pyridine (5.0 mL). Alternatively, use DCM (20 mL) with Triethylamine (3.0 eq).

Acetylation: Add Acetic Anhydride (2.0 mL, ~21 mmol) dropwise at room temperature.

Reaction: Stir the mixture under nitrogen atmosphere for 4–6 hours. Monitor by TLC (Mobile

phase: Hexane:EtOAc 7:3). RTA will appear as a higher R_f spot; the starting material

(Resveratrol) spot should disappear.

Quenching: Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring. RTA

is hydrophobic and will precipitate as a white solid.

Workup: Filter the precipitate. Wash extensively with cold water to remove traces of pyridine

and acetic acid.

Alternative: Extract with Ethyl Acetate, wash with 1N HCl (to remove pyridine), saturated

NaHCO₃, and brine. Dry over MgSO₄ and evaporate.[12]

Purification: Recrystallize from hot Ethanol or Ethanol/Water mixture.

Yield: Typically 90–96%.
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Validation: Confirm melting point (117–121°C) and absence of -OH peak in IR.

Protocol 2: In Vitro Metabolic Stability Assay
To verify prodrug conversion rates.

Workflow:

Preparation: Prepare a 10 mM stock solution of RTA in DMSO.

Incubation: Spike rat or human plasma (pre-warmed to 37°C) with RTA stock to a final

concentration of 10 µM.

Sampling: At time points t = 0, 5, 15, 30, 60, and 120 min, remove 100 µL aliquots.

Quenching: Immediately add 300 µL of ice-cold Acetonitrile (containing Internal Standard) to

precipitate proteins and stop esterase activity.

Analysis: Centrifuge (10,000g, 5 min) and inject supernatant into HPLC-UV (306 nm) or LC-

MS.

Calculation: Plot the disappearance of RTA and the appearance of Resveratrol over time to

calculate the half-life (

).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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